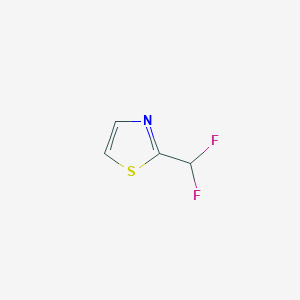

2-(Difluoromethyl)thiazole

Description

The Thiazole (B1198619) Nucleus as a Fundamental Heterocyclic Scaffold

The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. This aromatic ring system is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in a variety of biologically active compounds and FDA-approved drugs. researchgate.netbohrium.com The structural rigidity and diverse electronic properties of the thiazole nucleus allow it to serve as a core component in molecules designed for a range of pharmacological purposes, including anticancer, antimicrobial, anti-inflammatory, and antifungal agents. researchgate.netresearchgate.net

The utility of the thiazole scaffold is evident in numerous natural products, such as vitamin B1 (thiamine), and synthetic drugs. researchgate.netresearchgate.net Its ability to engage in various biological interactions is enhanced by the presence of the sulfur and nitrogen heteroatoms, which can participate in hydrogen bonding and other non-covalent interactions with biological targets like proteins and enzymes. rsc.org The thiazole ring is also a versatile synthon in organic chemistry, amenable to various chemical modifications and substitutions, allowing for the fine-tuning of a molecule's physicochemical and biological properties. nih.gov Common synthetic routes to thiazole derivatives, such as the Hantzsch thiazole synthesis, involve the reaction of α-haloketones with thioamides, providing a reliable method for constructing this important heterocyclic system. researchgate.netnih.gov

Significance of the Difluoromethyl Group in Chemical Design and Modification

The difluoromethyl (CHF₂) group has emerged as a crucial functional group in the design of modern pharmaceuticals and agrochemicals. Its inclusion in a molecule can significantly modulate key properties relevant to biological activity. The CHF₂ group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores. smolecule.com Replacing these groups with the metabolically stable CHF₂ moiety can prevent unwanted metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.

Furthermore, the difluoromethyl group possesses unique electronic properties. It is electron-withdrawing and can act as a hydrogen bond donor through its slightly acidic C-H bond, enhancing binding affinity and specificity to target proteins. smolecule.com This ability to form hydrogen bonds distinguishes it from the more common trifluoromethyl (CF₃) group. The incorporation of the CHF₂ group can also increase a molecule's lipophilicity, which can improve its absorption and distribution within biological systems. The growing importance of this functional group has spurred the development of novel synthetic methods for its introduction into organic molecules, including electrochemical and photocatalytic difluoromethylation techniques. smolecule.com

Overview of Research Trajectories for 2-(Difluoromethyl)thiazole

Research involving the this compound moiety is primarily focused on its role as a key building block for the synthesis of more complex molecules with potential applications in medicine and agriculture. The parent compound itself is not typically the final product but rather an intermediate that combines the beneficial properties of both the thiazole scaffold and the difluoromethyl group.

Current research trajectories indicate that derivatives of this compound are being investigated for various biological activities. For instance, compounds incorporating this structure are explored for their potential as antimicrobial and anticancer agents. In agrochemistry, derivatives such as 2-Chloro-5-(difluoromethyl)-1,3-thiazole serve as intermediates in the development of new crop protection agents. smolecule.com The primary research focus is therefore on the synthesis of substituted this compound derivatives and the evaluation of their biological efficacy, driven by the hypothesis that the combination of these two key chemical motifs will lead to novel and effective agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2NS/c5-3(6)4-7-1-2-8-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITLUDFHUMNDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Difluoromethyl Thiazole and Its Derivatives

Strategies for the Construction of the Thiazole (B1198619) Ring with Difluoromethyl Substitution

The synthesis of thiazole rings bearing a difluoromethyl group can be achieved through various cyclization strategies, where a difluoromethylated precursor is utilized as a key building block. These methods offer a direct route to the desired substituted thiazoles.

A one-pot synthesis approach involves the reaction of α-bromomethyl ketones with thiosemicarbazides to directly form 2-(difluoromethyl)thiazoles. This method relies on the classic Hantzsch thiazole synthesis framework, where the thiosemicarbazide (B42300) provides the N-C-S backbone and the α-bromomethyl ketone contributes the remaining atoms to form the five-membered ring. The reaction proceeds through the initial formation of an α-thio ketone intermediate, which then undergoes cyclization and dehydration to yield the thiazole ring. acgpubs.org The use of a difluoromethyl-containing α-bromomethyl ketone as a precursor allows for the direct incorporation of the CF2H group at the desired position. This strategy has been employed for the synthesis of various thiazole derivatives. medcraveonline.comtandfonline.com

A plausible mechanism for this reaction involves the nucleophilic attack of the sulfur atom of the thiosemicarbazide on the α-carbon of the bromomethyl ketone, displacing the bromide. This is followed by an intramolecular condensation between the terminal nitrogen of the thiosemicarbazide and the ketone carbonyl group, leading to a thiazoline (B8809763) intermediate which then dehydrates to the aromatic thiazole. acgpubs.org

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone in the synthesis of thiazole derivatives and involves the condensation of α-haloketones with thioamides. vulcanchem.comscribd.com For the synthesis of 2-(difluoromethyl)thiazoles, variants of this reaction are employed where one of the reactants contains the difluoromethyl moiety. For instance, the reaction of a difluoromethylthioamide with an α-haloketone can be used to construct the thiazole ring. mdpi.com

The general scheme of the Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide derivative. tandfonline.com The reaction can be adapted to produce a wide array of substituted thiazoles, including those with a difluoromethyl group at the 2-position. For example, reacting a suitable thioamide with 3-bromo-1,1-difluoroacetone would theoretically yield a 2-substituted-4-(difluoromethyl)thiazole. The versatility of the Hantzsch synthesis allows for the preparation of various thiazolium salts as well, which are valuable intermediates in organic synthesis. tandfonline.com

| Reactant 1 | Reactant 2 | Product | Reference |

| α-Bromomethyl ketone | Thiosemicarbazide | 2-(Difluoromethyl)thiazole derivative | |

| Difluoromethylthioamide | α-Haloketone | This compound derivative | mdpi.com |

| α-Haloketone | Thiourea (B124793) | 2-Amino-4-(difluoromethyl)thiazole derivative | vulcanchem.com |

This table summarizes variants of the Hantzsch condensation for synthesizing difluoromethyl-substituted thiazoles.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including heterocyclic systems like thiazoles. nih.gov A one-pot multicomponent approach for the synthesis of thiazole derivatives involves the condensation of an α-bromoacetyl compound, thiosemicarbazide, and a carbonyl compound. acgpubs.org This strategy allows for the simultaneous formation of multiple bonds and the rapid assembly of the thiazole core. researchgate.net

In the context of this compound synthesis, a multicomponent reaction could involve a difluoromethylated building block. For instance, a three-component reaction of an enaminoester, sulfur, and bromodifluoroacetamide has been developed for the synthesis of functionalized thiazoles. acs.org These reactions often proceed under mild conditions and can provide access to a diverse range of substituted thiazoles in good yields. acgpubs.org The mechanism typically involves the in-situ formation of a reactive intermediate that undergoes subsequent cyclization. acgpubs.org

Hantzsch Condensation Variants

Introduction of the Difluoromethyl Moiety

An alternative to building the thiazole ring with the difluoromethyl group already present is to introduce the CF2H group onto a pre-formed thiazole ring. This is often achieved through the functionalization of a 2-halothiazole.

Direct difluoromethylation of 2-halothiazoles, such as 2-bromothiazole (B21250) or 2-chlorothiazole, represents a powerful strategy for the synthesis of this compound. This transformation can be achieved through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Difluoromethylation: This approach involves the reaction of a 2-halothiazole with a nucleophilic difluoromethylating agent. Reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) can serve as a source of the difluoromethyl anion equivalent in the presence of a suitable activator. scienceopen.com Another method utilizes difluoromethyl phenyl sulfone as a precursor to the "CF2H-" anion, which can then displace a halide from the thiazole ring. cas.cn However, the direct nucleophilic substitution on 2-halothiazoles with difluoromethyl anions can be challenging. cas.cn

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions have emerged as a more general and efficient method for the difluoromethylation of heteroaryl halides. Nickel-catalyzed reductive cross-coupling of aryl chlorides with chlorodifluoromethane (B1668795) (ClCF2H) has been successfully applied to a variety of heteroaryl chlorides, including those of the thiazole family, to afford the corresponding difluoromethylated products in moderate to good yields. researchgate.net This method offers a practical route for the late-stage introduction of the difluoromethyl group. researchgate.net Copper-catalyzed Negishi-type cross-coupling reactions have also been developed for the difluoromethylation of alkyl iodides, and similar strategies could potentially be adapted for 2-halothiazoles. chemrxiv.org

| Reaction Type | Reagent | Catalyst | Product | Reference |

| Nucleophilic Substitution | (Difluoromethyl)trimethylsilane | Activator | This compound | scienceopen.com |

| Nucleophilic Substitution | Difluoromethyl phenyl sulfone | Base | This compound | cas.cn |

| Cross-Coupling | Chlorodifluoromethane | Nickel complex | This compound | researchgate.net |

This table provides an overview of methods for the direct difluoromethylation of 2-halothiazoles.

Utilization of Difluoromethyl Sulfonium (B1226848) Salts

Difluoromethyl sulfonium salts have emerged as effective reagents for difluoromethylation. researchgate.netcas.cn For instance, S-(difluoromethyl)diarylsulfonium salts can selectively react with thiols under mild conditions. fu-berlin.de One notable reagent is S-[(phenylsulfonyl)difluoromethyl]sulfonium salt, which has been successfully used for the C-difluoromethylation of various β-ketoesters and 1,1-dicyanoalkenes in high yields. cas.cn Another approach involves using S-(difluoromethyl)sulfonium salts as difluoromethyl radical sources in visible-light redox-catalyzed reactions to functionalize heterocycles like quinoxalin-2-ones. researchgate.net Hu and coworkers developed S-(difluoromethyl)-S-phenyl-S-(2,4,6-trialkoxyphenyl) sulfonium salt as a difluorocarbene precursor for the C-selective difluoromethylation of soft carbon nucleophiles. chinesechemsoc.org

Radical Difluoromethylation Strategies

Radical difluoromethylation has become a powerful and versatile strategy for incorporating the CF2H group into organic compounds. researchgate.netrsc.org These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the target molecule. chinesechemsoc.orgrsc.org This approach is particularly effective for the C–H functionalization of heteroaromatics. rsc.org

Visible-light photoredox catalysis is a prominent and environmentally benign tool for generating difluoromethyl radicals under mild conditions. acs.orgnih.gov This strategy often employs photocatalysts, such as iridium complexes like fac-Ir(ppy)3, to activate a CF2H radical precursor upon irradiation with visible light (e.g., blue LEDs). acs.orgmdpi.com

Several difluoromethyl sources are compatible with this method. For example, difluoromethyltriphenylphosphonium triflate has been used for the radical difluoromethylation of aryl- and heteroarylthiols, affording difluoromethyl thioethers in moderate to excellent yields. acs.org Another precursor, 2-((difluoromethyl)sulfonyl)benzo[d]thiazole (B2410222), serves as an efficient •CF2H source for the difluoromethylation and subsequent cyclization of β,γ-unsaturated oximes under photoredox conditions. nih.govmdpi.com The reaction mechanism typically involves the photoexcited catalyst reducing or oxidizing the precursor to generate the •CF2H radical, which then engages the substrate. mdpi.com

Table 1: Examples of Reagents Used in Photoredox-Catalyzed Difluoromethylation

| Reagent/Precursor | Photocatalyst | Application Example | Reference |

| Difluoromethyltriphenylphosphonium triflate | fac-Ir(ppy)3 | Difluoromethylation of aryl- and heteroaryl-thiols | acs.org |

| 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole | Ir(ppy)3 | Difluoromethylation/cyclization of β,γ-unsaturated oximes | mdpi.com |

| HCF2SO2Cl | [Cu(dap)2]Cl | Hydro-difluoromethylation of electron-deficient alkenes | nih.gov |

| Difluoromethyl phenoxathiinium salt (PT-CF2H⁺BF4⁻) | Photocatalyst-free | Difluoromethylation/cyclization of N-arylacrylamides | researchgate.net |

The Minisci reaction offers a direct pathway for the C–H functionalization of electron-deficient N-heterocycles via nucleophilic radical addition. rsc.orgrsc.org While azoles are generally more electron-rich than typical Minisci substrates like pyridines, this method can be adapted for their functionalization. rsc.org Baran and coworkers developed a zinc-derived sulfinate salt, Zn(SO2CF2H)2, which is a bench-stable, free-flowing solid that serves as an effective difluoromethyl radical precursor for the innate C-H functionalization of heterocycles under mild conditions. nih.gov This approach shows unique chemoselectivity, leaving sensitive functional groups like carboxylic acids intact. nih.gov Another reagent, difluoroacetic acid, has been shown to undergo Minisci-type difluoromethylation with various heteroarenes. rsc.org The selectivity of radical difluoromethylation often complements other methods; for instance, it typically occurs at the most electron-deficient carbons adjacent to a nitrogen atom in a six-membered ring. rsc.org

A diverse array of reagents has been developed to serve as precursors for the difluoromethyl radical (•CF2H). researchgate.net The activation method depends on the specific reagent.

Single-Electron Oxidation: Reagents like zinc difluoromethanesulfinate (Zn(SO2CF2H)2) can be oxidized to generate the •CF2H radical. rsc.orgnih.gov

Single-Electron Reduction: Precursors such as chlorodifluoromethanesulfonyl chloride (ClSO2CF2H) can undergo single-electron reduction to form the radical. rsc.orgnih.gov

Photocatalytic Activation: As discussed, photoredox catalysis is widely used. Difluoromethylphosphonium salts, such as [Ph3PCF2H]+Br−, are readily available and can be reduced by a photocatalyst like fac-Ir(ppy)3 to produce the •CF2H radical. fu-berlin.deacs.orgnih.gov Similarly, 2-[(difluoromethyl)sulfonyl]benzo[d]thiazole (2-BTSO2CF2H) and hypervalent iodine(III) reagents are effective precursors under photoredox conditions. chinesechemsoc.orgrsc.orgnih.gov

Silver-Mediated Oxidation: TMSCF2H can be used in a silver-mediated oxidative process to generate the difluoromethyl radical for reactions with alkenes and vinyl trifluoroborates. researchgate.net

Minisci-Type Reactions for C-H Difluoromethylation

Difluorocarbene-Mediated Approaches

An alternative to radical pathways is the use of difluorocarbene (:CF2), a versatile and reactive intermediate. cas.cncas.cn The generation of difluorocarbene, which subsequently reacts to form the difluoromethyl group, can be achieved from various non-ozone-depleting precursors. cas.cncas.cn

For example, chlorodifluoromethyl phenyl sulfone (PhSO2CF2Cl) and (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) have been developed as robust difluorocarbene reagents. cas.cn Palladium-catalyzed reactions using chlorodifluoromethane as a difluorocarbene source have been employed for the difluoromethylation of (hetero)arylboronic acids. rsc.org The reaction of difluorocarbene with secondary thioamides has been reported to form N-difluoromethylated products. nii.ac.jp These methods often require basic conditions to generate the carbene, which then reacts with a suitable nucleophile. cas.cncas.cn

Regioselective Functionalization of the Thiazole Core

Once the this compound scaffold is synthesized, further modification of the thiazole ring can be performed to build molecular complexity. The regioselectivity of these subsequent reactions is heavily influenced by the electronic properties of the substituents on the ring. The difluoromethyl group at the C2 position is strongly electron-withdrawing. This deactivates the thiazole ring towards electrophilic substitution but directs incoming electrophiles to the C5 position, which is the most electron-rich carbon.

For other types of functionalization, such as C-H activation, various strategies can be employed. While direct C-H functionalization of azoles can be challenging, methods using transition-metal catalysis have been developed for related heterocycles. rsc.orgmdpi.com For instance, copper-promoted C-H functionalization with the assistance of a directing group has been used to install substituents at specific positions on heteroarenes. mdpi.com

Bromination at the 5-Position via Electrophilic Substitution

Electrophilic bromination is a key strategy for functionalizing the thiazole ring, providing a versatile handle for further synthetic transformations. The 5-position of the thiazole ring is susceptible to electrophilic attack, allowing for the regioselective introduction of a bromine atom. nih.gov

N-Bromosuccinimide (NBS) Mediated Reactions

N-Bromosuccinimide (NBS) is a widely utilized reagent for the bromination of aromatic and heteroaromatic compounds. organic-chemistry.org In the context of this compound, NBS provides a convenient and effective method for introducing a bromine atom at the 5-position through an electrophilic substitution mechanism. nih.gov The reaction is typically carried out under mild conditions, though careful optimization is often necessary to prevent side reactions or over-bromination.

The reactivity of NBS can be influenced by the reaction conditions. For instance, visible-light photoredox catalysis using an organic dye like erythrosine B can activate NBS, enhancing its electrophilicity and allowing for rapid and clean bromination of arenes and heteroarenes. nih.gov This method can offer an alternative to traditional acid-catalyzed bromination and may prevent unwanted side reactions, such as benzylic bromination if other susceptible groups are present. nih.gov

Introduction of Other Substituents

The bromo-substituted thiazole serves as a valuable intermediate for introducing a wide array of functional groups, significantly expanding the chemical space of accessible derivatives.

Displacement of Bromine in 5-Bromo-2-(difluoromethyl)thiazole (B1378917)

The bromine atom at the 5-position of the thiazole ring in 5-bromo-2-(difluoromethyl)thiazole is amenable to displacement by various nucleophiles. This allows for the synthesis of a diverse range of derivatives. For example, the bromine can be displaced by heterocyclic thiols or phenolic compounds. chim.it

Furthermore, the bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Buchwald-Hartwig amination, can be employed to form new carbon-carbon and carbon-nitrogen bonds, respectively, at the 5-position. These reactions are fundamental in constructing more complex molecular architectures.

Catalytic Protocols in this compound Synthesis

Direct difluoromethylation of the thiazole ring using catalytic methods represents a more atom-economical and efficient approach compared to multi-step sequences.

Transition Metal-Catalyzed Difluoromethylation

Transition metal catalysis has emerged as a powerful tool for the direct introduction of the difluoromethyl group into aromatic and heteroaromatic systems. beilstein-journals.org Various metals, including copper, palladium, and nickel, have been successfully employed in these transformations. beilstein-journals.orgrsc.org These methods often involve the use of a difluoromethylating agent, which can be a source of a difluoromethyl radical or a nucleophilic or electrophilic CF2H species. cas.cnrsc.org

Direct C-H difluoromethylation of heterocycles like thiazoles can be achieved under oxidative conditions mediated by transition metals. rsc.org For instance, copper-mediated oxidative C-H difluoromethylation has been shown to be effective for azole-containing compounds. rsc.org

Nickel-Catalyzed Processes

Nickel catalysis offers an attractive and often more cost-effective alternative to palladium for cross-coupling reactions. Nickel's ability to readily cycle through multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) makes it a versatile catalyst for C-CF2H bond formation. rsc.orgd-nb.info

Nickel-catalyzed cross-electrophile coupling reactions have been developed for the difluoromethylation of (hetero)aryl bromides. chemrxiv.org One notable method employs difluoromethyl 2-pyridyl sulfone as a stable, crystalline difluoromethylation reagent. This reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for late-stage functionalization. chemrxiv.org Mechanistic studies suggest that these reactions can proceed through the formation of a difluoromethyl radical (•CF2H). chemrxiv.org Another approach involves the use of zinc-based difluoromethylating agents, such as [(DMPU)2Zn(CF2H)2], in combination with a nickel catalyst for the difluoromethylation of aryl halides and triflates. rsc.orgchinesechemsoc.org These nickel-catalyzed protocols provide robust and efficient pathways to access difluoromethylated thiazoles and other heterocycles. rsc.org

Table of Reaction Data

| Reaction Type | Substrate | Reagent(s) | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|---|---|

| Electrophilic Bromination | This compound | N-Bromosuccinimide (NBS) | Mild conditions | 5-Bromo-2-(difluoromethyl)thiazole | Provides a handle for further functionalization. nih.gov |

| Bromine Displacement | 5-Bromo-2-(difluoromethyl)thiazole | Nucleophiles (e.g., thiols, phenols) | Base | 5-Substituted-2-(difluoromethyl)thiazole | Allows for diverse derivatization. chim.it |

| Suzuki-Miyaura Coupling | 5-Bromo-2-(difluoromethyl)thiazole | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-2-(difluoromethyl)thiazole | Forms C-C bonds. |

| Nickel-Catalyzed Difluoromethylation | Aryl Bromide | Difluoromethyl 2-pyridyl sulfone | Nickel catalyst | Difluoromethylated Arene | Mild conditions, broad scope. chemrxiv.org |

| Nickel-Catalyzed Difluoromethylation | Aryl Halide/Triflate | [(DMPU)₂Zn(CF₂H)₂] | Nickel catalyst | Difluoromethylated Arene | Utilizes a zinc-based reagent. rsc.org |

Iron-Catalyzed Difluoromethylation

The introduction of a difluoromethyl (-CF2H) group into heterocyclic compounds is a key strategy in medicinal chemistry. Iron-catalyzed cross-coupling reactions have emerged as a powerful and economical method for this transformation. A significant advancement is the iron-catalyzed difluoromethylation of arylzincs using difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H). nih.govcas.cn This process offers an efficient pathway to structurally diverse difluoromethylated arenes, including thiazole derivatives, under mild conditions and at low temperatures. nih.govcas.cn

The methodology is noted for its use of an inexpensive and low-toxicity iron catalyst, typically in the form of Fe(acac)3, and a bench-stable, crystalline difluoromethylating agent, 2-PySO2CF2H. nih.govcas.cnchemrxiv.org The reaction proceeds via a selective cleavage of the C-S bond in the sulfone reagent. nih.govcas.cn Mechanistic studies, including experiments with radical clocks, suggest that the process involves the generation of radical species. nih.govcas.cn This iron-catalyzed protocol is compatible with a wide range of functional groups on the aryl substrate. cas.cn

Table 1: Key Components in Iron-Catalyzed Difluoromethylation

| Component | Example | Role | Reference |

|---|---|---|---|

| Catalyst | Iron(III) acetylacetonate (B107027) (Fe(acac)3) | Inexpensive, low-toxicity catalyst precursor | cas.cn |

| Difluoromethylating Agent | Difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) | Stable, solid source of the -CF2H group | nih.govchemrxiv.org |

| Substrate | Arylzinc reagents | Organometallic coupling partner | nih.govcas.cn |

| Ligand/Additive | TMEDA (Tetramethylethylenediamine) | Ligand to stabilize the iron center | cas.cn |

Gold-Mediated C(sp²)-CF₂H Bond Formation

Gold catalysis has become a valuable tool for constructing complex molecular architectures. While extensively used for C-C bond formation, its role in direct difluoromethylation is also an area of investigation. Gold-catalyzed methods have been successfully applied to the synthesis of high-value biaryl motifs that include pharmaceutically relevant heterocycles like thiazole. acs.orgnih.gov For instance, the coupling of aryl germanes with arenes under gold catalysis has produced thiazole derivatives in high yields. acs.org

The direct formation of a C(sp²)-CF₂H bond via gold catalysis has been explored mechanistically. Studies have detailed the preparation of a difluoromethylated organogold(III) complex and investigated the C(sp²)-CF₂H reductive elimination from such species. acs.org This indicates a potential pathway for gold-mediated difluoromethylation, even though direct catalytic applications for this specific transformation on thiazoles are less developed compared to iron or copper systems. The primary advantage of gold catalysis lies in its unique reactivity and functional group tolerance, offering an orthogonal approach to more common palladium-catalyzed cross-couplings. acs.orgnih.gov

Sustainable Catalysis in Thiazole Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward developing sustainable methods for synthesizing the core thiazole ring. These approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption.

One prominent example is the use of mechanochemistry, where mechanical force (e.g., from ball milling) initiates chemical reactions, often in the absence of a solvent. clockss.org A one-pot, three-component reaction of 3-(2-bromoacetyl)-2H-chromen-2-one, thiosemicarbazide, and various aromatic aldehydes has been achieved using a ball mill technique. clockss.org This method, catalyzed by a recyclable solid acid like silica (B1680970) triflate (STF), produces novel thiazole derivatives in excellent yields (96-99%) within a short reaction time (15-20 minutes). clockss.org The process avoids the need for bulk solvents and simplifies product isolation. clockss.org

Table 2: Catalyst Performance in Mechanochemical Thiazole Synthesis

| Catalyst | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Silica Triflate (STF) | 15 | 99 | clockss.org |

| Montmorillonite K10 | 30 | 94 | clockss.org |

| Silica Sulfuric Acid (SSA) | 30 | 92 | clockss.org |

| Acidic Alumina (B75360) | 60 | 75 | clockss.org |

Another sustainable approach involves using aqueous extracts from waste biomass as a catalyst. For example, an aqueous extract of waste neem leaves has been employed for the synthesis of 2-amino-1,3-thiazole derivatives, highlighting a commitment to creating value from waste materials under environmentally benign conditions. researchgate.net

Alkaline Earth Catalysts in Thiazole Formation

The use of inexpensive, abundant, and non-toxic alkaline earth metals as catalysts is a growing area of interest in organic synthesis. Calcium salts, in particular, have been identified as effective and sustainable Lewis acid catalysts for the formation of functionalized thiazoles. acs.orgnih.govnih.gov

A notable protocol involves the reaction of thioamides with tertiary propargyl alcohols in the presence of calcium(II) triflate (Ca(OTf)₂). acs.orgnih.govnih.gov This method provides a fast, efficient, and high-yielding route to substituted thiazoles. acs.orgnih.govnih.gov The reaction demonstrates high chemo- and stereoselectivity and can be fine-tuned to produce either kinetic or thermodynamic products based on the reaction time. acs.orgnih.gov The effectiveness of Ca(OTf)₂ was compared to other catalysts, revealing its superior performance in many cases. acs.org

Table 3: Catalyst Comparison for Thiazole Synthesis from a Thioamide and a Propargyl Alcohol

| Catalyst | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ca(OTf)₂/Bu₄NPF₆ | Toluene, 120 °C | 0.5 | 92 | acs.org |

| Mg(OTf)₂ | Toluene, 120 °C | 24 | 40 | acs.org |

| p-TSA | Toluene, 120 °C | 24 | 58 | acs.org |

| FeCl₃ | Toluene, 120 °C | 24 | No reaction | acs.org |

| Cu(OTf)₂ | Toluene, 120 °C | 24 | No reaction | acs.org |

| None | Toluene, 120 °C | 24 | No reaction | acs.org |

This methodology highlights the potential of alkaline earth catalysts to replace more expensive or toxic transition metals in the synthesis of important heterocyclic scaffolds. acs.org

Mechanistic Investigations of Reactions Involving 2 Difluoromethyl Thiazole

Elucidation of Difluoromethylation Reaction Pathways

Difluoromethylation reactions, the process of introducing a difluoromethyl (–CF2H) group into a molecule, can proceed through various mechanistic pathways. The specific pathway is often dictated by the nature of the difluoromethyl source, the substrate, and the reaction conditions, including the use of photocatalysts or transition metals.

Single-Electron Transfer (SET) Processes and Radical Intermediates

A prevalent mechanism in difluoromethylation reactions involves single-electron transfer (SET) processes, which lead to the formation of radical intermediates. smolecule.commdpi.com In many systems, a photocatalyst, upon irradiation with visible light, becomes excited and can then engage in an SET event. mdpi.comacs.org

For instance, in photocatalyzed reactions, an excited photocatalyst can be oxidatively quenched by a difluoromethyl source, such as 2-((bromodifluoromethyl)sulfonyl)benzo[d]thiazole, to generate a difluoromethyl radical (•CF2H). mdpi.com This radical can then add to a substrate, like an alkene or an aromatic ring, to form a radical adduct. mdpi.com This adduct can then be further oxidized by the photocatalyst in its oxidized state to generate a carbocation intermediate, which subsequently leads to the final product while regenerating the ground-state photocatalyst. mdpi.com

Mechanistic studies, including Stern-Volmer analysis, have been employed to confirm the role of SET processes. mdpi.com For example, investigations have shown that an excited photocatalyst like fac-[Ir(ppy)3]* can be quenched by the difluoromethyl source, confirming the electron transfer step. mdpi.com The involvement of radical intermediates is often further substantiated by radical trapping experiments, where the addition of a radical scavenger like 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO) inhibits the formation of the desired product. mdpi.comacs.org

The generation of the •CF2H radical can also be achieved through the reduction of a suitable precursor. For example, a difluoromethylphosphonium salt can be reduced by an excited photocatalyst via SET to yield the •CF2H radical. acs.org This radical can then react with a thiol to produce a difluoromethyl thioether. acs.org

Another example involves the use of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as a reducing agent for bromodifluoromethyl heterocycles. chim.it TDAE facilitates an SET to generate a stable difluoromethyl heterocyclic anion, which can then react with electrophiles. chim.it Some reactions are proposed to proceed via an S-RN-1 mechanism, which is a chain process involving SET, particularly where a simple S-N-2 mechanism is hindered. chim.it

Role of Difluorocarbene Intermediates

In addition to radical pathways, the formation of difluorocarbene (:CF2) as a reactive intermediate is another significant mechanism in reactions involving difluoromethyl sources. chinesechemsoc.org Difluorocarbene can be generated from various precursors, including BrCF2CO2Et and HCF2Cl. chinesechemsoc.org This highly electrophilic species can then be trapped by nucleophiles.

Mechanistic studies have shown that in certain C-selective difluoromethylations, the reaction proceeds via a difluorocarbene intermediate. chinesechemsoc.org For example, the difluoromethylation of β-ketoesters using a shelf-stable difluoromethyl-substituted ylide has been shown to occur through a difluorocarbene pathway. chinesechemsoc.org In such cases, the choice of base and the presence of certain cations, like lithium, can play a crucial role in controlling the reaction's outcome by modulating the nucleophilicity of the substrate. chinesechemsoc.org

Transition metal catalysis can also mediate the coupling of nucleophiles with in situ-generated difluorocarbene. chinesechemsoc.org For instance, palladium-catalyzed coupling of aryl boronic acids with a difluorocarbene precursor leads to difluoromethylated arenes. chinesechemsoc.org The generation of difluorocarbene has also been achieved from sources like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) using catalysts such as a proton sponge. chim.it This intermediate can then participate in [4+1]-annulation reactions with N-(thioacyl)amidines to form 5,5-difluorothiazolines. chim.it

Regioselectivity and Stereoselectivity Aspects

The regioselectivity of difluoromethylation reactions is a critical aspect, often governed by the stability of the intermediates formed during the reaction. In radical difluoromethylations, the addition of the •CF2H radical to an unsaturated system typically occurs at the position that leads to the most stable radical adduct. mdpi.com For instance, in the difluoromethylation of coumarin (B35378) derivatives, the regioselectivity is driven by the stability of the resulting benzyl (B1604629) radical intermediate. mdpi.com Similarly, in electrophilic substitution reactions on a thiazole (B1198619) ring, the position of substitution is influenced by the electron-withdrawing or -donating nature of existing substituents. For example, an electron-withdrawing trifluoromethyl group at the 2-position of a thiazole ring can direct incoming electrophiles to the 5-position.

Stereoselectivity is also a key consideration, particularly in reactions that create new chiral centers. The development of stereoselective difluoromethylation methods is an active area of research. rsc.org In some cases, the stereochemistry of the final product can be controlled by the geometry of the transition state. For example, in copper-catalyzed allylic C–H trifluoromethylation, a Heck-like four-membered-ring transition state has been proposed to explain the observed stereoselectivity. chinesechemsoc.org In the context of cycloaddition reactions, such as the [3+2] cycloaddition of N-tert-butanesulfinyl imines with arynes, the use of a chiral auxiliary on the imine allows for the synthesis of enantiopure cyclic sulfoximines. cas.cn

Reaction Dynamics and Kinetics Studies

While detailed kinetic studies on reactions specifically involving 2-(difluoromethyl)thiazole are not extensively documented in the provided search results, the rates of related difluoromethylation reactions are influenced by several factors. These include the concentration of the reactants, the catalyst loading, and the intensity of the light source in photocatalyzed reactions. For example, in the synthesis of heteroaryl difluoromethylthioethers, the reaction of benzo[d]thiazole-2-thiol was observed to be faster and required less of the difluoromethylphosphonium reagent compared to the difluoromethylation of 4-(tert-butyl)benzenethiol. acs.org The choice of solvent can also significantly impact reaction kinetics and yields, with solvents like DMF sometimes providing better results due to the solubility of substrates. acs.org

Detailed Analysis of Substitution, Oxidation, and Reduction Pathways

Thiazole rings, including those substituted with a difluoromethyl group, can undergo a variety of transformations.

Substitution Reactions: The thiazole ring can participate in electrophilic substitution reactions, with the position of substitution being directed by the existing groups on the ring. smolecule.com Nucleophilic substitution is also possible, for example, a chlorine atom on the thiazole ring can be displaced by nucleophiles. smolecule.com The bromomethyl group in compounds like 4-(bromomethyl)-2-(trifluoromethyl)thiazole (B6332571) is susceptible to nucleophilic substitution by amines, thiols, and alkoxides.

Oxidation Reactions: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The thiazole ring can be reduced to a dihydrothiazole derivative using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Mechanisms of Heterocycle Formation and Annulation

This compound and its derivatives can be key components in the synthesis of more complex heterocyclic systems. The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, involving the condensation of a thiourea (B124793) or thioamide with an α-haloketone. derpharmachemica.comacs.org This can be extended to create thiazole-containing hybrid molecules. acs.org

Annulation reactions, where a new ring is fused onto an existing one, are also important. For instance, [4+1]-annulation reactions using difluorocarbene can lead to the formation of five-membered rings. chim.it In these reactions, difluorocarbene acts as a one-carbon synthon, reacting with a four-atom component to build the new ring. chim.it

Cycloaddition reactions are another powerful tool for constructing heterocyclic systems. For example, [3+2] cycloadditions of diazomethane (B1218177) derivatives to thiocarbonyl compounds can form 1,3,4-thiadiazolines, which can then be used to generate fluorinated thiiranes. nih.gov The reactivity of 4-alkenyl-2-aminothiazoles in [4+2] cycloadditions with nitroalkenes has also been studied, with a proposed stepwise mechanism involving a zwitterionic intermediate. acs.org

A notable and unexpected reaction pathway is the ring-opening of 2-substituted benzothiazoles. cas.cn Instead of the expected nucleophilic aromatic substitution (S-N-Ar) at the C-2 position, a reaction with (difluoromethyl)trimethylsilane (B44995) can lead to an S-difluoromethylation followed by a ring-opening elimination tandem to produce difluoromethyl 2-isocyanophenyl sulfide. cas.cn This highlights the complex and sometimes unpredictable reactivity of these heterocyclic systems.

Exploration of SRN1 Mechanisms

The investigation into the reactivity of 2-(halodifluoromethyl)thiazoles and related heterocyclic systems has led to the exploration of the Radical-Nucleophilic Unimolecular Substitution (SRN1) mechanism. This reaction pathway provides a crucial alternative to classical SN2 nucleophilic substitutions, which are often hindered at a carbon atom bearing fluorine substituents. chim.it

The SRN1 mechanism is a chain reaction initiated by a single electron transfer (SET) to the substrate. chim.itmdpi.com In the context of a 2-(halodifluoromethyl)thiazole, the proposed mechanism unfolds through several key steps:

Initiation: The reaction begins with the transfer of an electron from a donor (which can be a nucleophile, a chemical reductant, or induced photochemically/electrochemically) to the 2-(halodifluoromethyl)thiazole molecule. This forms a radical anion intermediate. mdpi.comresearchgate.net

Fragmentation: The radical anion is unstable and rapidly fragments, cleaving the carbon-halogen bond to release a halide anion and form a 2-(difluoromethyl)thiazol-2-yl radical. mdpi.comresearchgate.net

Propagation: This aryl radical then reacts with a nucleophile to form a new radical anion. mdpi.comresearchgate.net

Termination: The newly formed radical anion transfers its electron to a new molecule of the starting 2-(halodifluoromethyl)thiazole, propagating the chain reaction and yielding the final substituted product. mdpi.comresearchgate.net

While direct and exhaustive mechanistic studies on this compound itself are not extensively detailed in the literature, significant insights can be drawn from analogous heterocyclic systems. Research on 2-(bromodifluoromethyl)benzoxazole, a structurally related compound, has provided compelling evidence for the operation of an SRN1 mechanism. chim.it

In these studies, the displacement of the bromide from the CF2Br group by various nucleophiles, such as the anions of heterocyclic thiols and phenols, was investigated. The researchers proposed that these transformations proceed via an SRN1 pathway involving a SET chain process. chim.it A critical piece of evidence supporting this hypothesis came from inhibition experiments. The reaction was observed to be significantly inhibited by the presence of 1,4-dinitrobenzene, a well-known scavenger of radical intermediates. chim.it This finding strongly suggests that a radical chain mechanism, characteristic of the SRN1 pathway, is operative.

The table below illustrates the conceptual effect of a radical inhibitor on the yield of a substitution reaction proceeding through an SRN1 mechanism, based on the findings for the analogous benzoxazole (B165842) system.

| Reaction Conditions | Proposed Mechanism | Relative Yield | Supporting Evidence |

|---|---|---|---|

| Standard Conditions (Nucleophile + Substrate) | SRN1 | High | Formation of the substitution product. |

| Standard Conditions + Radical Inhibitor (e.g., 1,4-dinitrobenzene) | Inhibited SRN1 | Low / No Reaction | Inhibition of the reaction pathway by trapping radical intermediates. chim.it |

This evidence for an SRN1 mechanism in the reaction of 2-(bromodifluoromethyl)benzoxazole provides a strong inferential basis for predicting similar reactivity for 2-(halodifluoromethyl)thiazoles. chim.it The presence of the electron-withdrawing difluoromethyl group and the heterocyclic thiazole ring can stabilize the radical intermediates involved in the SRN1 cycle. The carbon-bromine bond in these substrates is highly reactive in SET transformations, making them suitable candidates for this type of nucleophilic substitution. chim.it

Spectroscopic and Structural Characterization Techniques in 2 Difluoromethyl Thiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of 2-(difluoromethyl)thiazole in solution. By analyzing various nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N), a complete picture of the molecule's framework can be constructed.

In the ¹H NMR spectrum, the protons of the this compound core exhibit characteristic signals. The most distinct signal is that of the difluoromethyl (CHF₂) group proton. This proton typically appears as a triplet due to coupling with the two adjacent fluorine atoms (²JH-F). For instance, in 2-(difluoromethylthio)benzo[d]thiazole, a related structure, this proton signal is observed as a triplet at δ 7.56 ppm with a coupling constant of approximately 55.8 Hz. bldpharm.com The protons on the thiazole (B1198619) ring itself, H-4 and H-5, would have chemical shifts influenced by the electron-withdrawing nature of the difluoromethyl group and the sulfur and nitrogen heteroatoms. In substituted derivatives, these signals can be further shifted.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Source |

|---|---|---|---|---|---|

| 2-((Difluoromethyl)thio)benzo[d]thiazole | CHF₂ | 7.56 | t | 55.8 | bldpharm.com |

| N-((2-chlorophenyl)(4,5-dimethylthiazol-2-yl)methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | CHF₂ | 6.95 | s (broad) | N/A | |

| (4S,7R)-2-(Difluoromethyl)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-1H-indazole | CHF₂ | 7.11 | dd | ²JH-F = 60.9 | nih.gov |

The ¹³C NMR spectrum provides information about the carbon framework. The carbon of the difluoromethyl group (CHF₂) is readily identifiable as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). In derivatives, this signal appears in the range of δ 110-125 ppm, with a large coupling constant (¹JC-F) typically between 230 and 280 Hz. amazonaws.com The carbons of the thiazole ring (C2, C4, and C5) also show distinct chemical shifts. The C2 carbon, being directly attached to the electronegative nitrogen and the difluoromethyl group, is expected to be significantly downfield. For example, in a complex derivative, the C2 carbon signal can be influenced by its substituents, showing a triplet with a coupling constant (²JC-F) around 27-29 Hz due to two-bond coupling with the fluorine atoms.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Source |

|---|---|---|---|---|---|

| N-((2-chlorophenyl)(4,5-dimethylthiazol-2-yl)methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | CHF₂ | 110.8 | t | ¹JC-F = 235.3 | |

| 2-(Difluoromethylthio)benzo[d]thiazole Derivative | CHF₂ | 120.6 | t | ¹JC-F = 271.8 | amazonaws.com |

| 6-Chloro-2-((difluoromethyl)thio)benzo[d]thiazole | CHF₂ | 120.0 | t | ¹JC-F = 276.4 | acs.org |

| N-((2-chlorophenyl)(4,5-dimethylthiazol-2-yl)methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Thiazole C2 | 163.7 | t | ²JC-F = 27.2 |

¹⁹F NMR is a highly sensitive technique for organofluorine compounds. For this compound, the two fluorine atoms of the CHF₂ group are chemically equivalent and will appear as a doublet due to coupling with the single proton (²JF-H). The chemical shift is typically observed in the range of δ -90 to -120 ppm relative to a CFCl₃ standard. amazonaws.comacs.org In chiral environments or complex structures, the fluorine atoms can become diastereotopic, leading to separate signals for each fluorine, as observed in some complex indazole derivatives where two distinct signals appear around -90.80 and -92.05 ppm. nih.gov

Table 3: Representative ¹⁹F NMR Data for this compound Derivatives

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Source |

|---|---|---|---|---|

| 2-(Difluoromethylthio)benzo[d]thiazole Derivative | -92.5 | d | JF-H = 57.2 | amazonaws.com |

| 6-Chloro-2-((difluoromethyl)thio)benzo[d]thiazole | -93.5 | d | JF-H = 55.6 | acs.org |

| (4S,7R)-2-(Difluoromethyl)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-1H-indazole | -90.80 / -92.05 | dd | JF-H = 61.3 / 60.7; ²JF-F = 225.5 | nih.gov |

Direct detection of ¹⁵N NMR is often challenging due to the low natural abundance and unfavorable magnetic properties of the ¹⁵N nucleus. While specific ¹⁵N NMR data for this compound is not available in the surveyed literature, the technique, particularly in the form of inverse-detected 2D experiments like ¹H-¹⁵N HMBC, is invaluable. Such methods allow for the determination of the nitrogen atom's chemical environment and can confirm its position within the heterocyclic ring by observing long-range correlations to nearby protons. nih.govrsc.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It would be used to definitively link the thiazole ring protons (H4, H5) to their respective carbons (C4, C5) and the CHF₂ proton to the CHF₂ carbon. rsc.orgemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. emerypharma.com For this compound, key HMBC correlations would be expected between the proton of the CHF₂ group and the C2 carbon of the thiazole ring, confirming the attachment point. Similarly, correlations between the thiazole ring protons and adjacent carbons would solidify the assignment of the ring structure. In studies of complex thiazole derivatives, HMBC is routinely used to establish the exact placement of substituents on the ring. rsc.org

Nitrogen-15 (¹⁵N) NMR

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula (C₄H₃F₂NS for the parent compound). acs.org

Electron Ionization (EI) mass spectra would show the molecular ion peak (M⁺) and various fragment ions. Expected fragmentation pathways for the thiazole ring could involve cleavage to produce ions corresponding to the loss of the difluoromethyl group or ring-opening fragments. researchgate.net For example, HRMS analysis of a derivative confirmed the calculated mass for C₈H₄ClF₂NS₂ with high accuracy. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used to determine the molecular weight of thermally labile and polar molecules. In the analysis of thiazole derivatives, ESI-MS is instrumental in confirming the mass of the synthesized compounds. The technique typically involves dissolving the analyte in a polar, volatile solvent and pumping it through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets, and as the solvent evaporates, charged analyte molecules are released into the gas phase.

For thiazole compounds, ESI-MS spectra often show the protonated molecule, [M+H]⁺. For instance, in the analysis of related substituted thiazoles, ESI-MS has been used to identify molecular ion peaks, confirming the successful synthesis of the target molecules. niscpr.res.in The detection of ions such as [M+H]⁺ provides a direct measurement of the molecular weight, which is a fundamental characteristic of the compound. niscpr.res.in The analysis is often performed in the positive ion mode. sci-hub.se ESI-MS is a primary tool for the initial identification and confirmation of the molecular entities in complex mixtures, such as in petroleum studies where it helps in identifying individual structural components. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition of novel compounds like this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of a unique elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

In the study of various difluoromethylated and benzothiazole (B30560) derivatives, HRMS has been used to confirm the calculated molecular formula by comparing it with the experimentally found mass. mdpi.comdntb.gov.ua For example, the elemental composition of 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole (B13198614) was confirmed by a high-resolution mass spectrum showing a molecular ion peak at m/z 229.22, which corresponds to the calculated value for its molecular formula, C₁₀H₆F₃NS. Similarly, for other related compounds, the close agreement between the calculated and found m/z values provides strong evidence for the assigned structure. amazonaws.comacs.org

Table 1: Exemplary HRMS Data for Related Thiazole Derivatives

| Compound | Molecular Formula | Calculated m/z | Found m/z | Ion Type |

| 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole | C₁₀H₆F₃NS | 229.22 | 229.22 | [M]⁺ |

| 2-Hydrazinyl-5-(trifluoromethyl)benzo[d]thiazole | C₈H₇ON₃F₃S | 250.0256 | 250.0261 | [M+H]⁺ |

| 6-Chloro-2-((difluoromethyl)thio)benzo[d]thiazole | C₈H₄ClF₂NS₂ | 250.9442 | 250.9438 | [M]⁺ |

| 4-Bromo-2-((difluoromethyl)thio)-6-(trifluoromethyl)benzo[d]thiazole | C₈H₄BrF₂NS₂ | 294.8937 | 294.8936 | [M]⁺ |

This table is for illustrative purposes based on data from related compounds.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

In the context of this compound and its derivatives, IR spectroscopy provides key information about the molecular structure. The IR spectrum of a thiazole derivative will exhibit characteristic absorption bands corresponding to the vibrations of the thiazole ring, as well as the C-F bonds of the difluoromethyl group. researchgate.net For instance, the C-F stretching vibrations typically appear as strong absorptions in the region of 1100-1000 cm⁻¹. vulcanchem.com The thiazole ring itself has characteristic vibrations, such as C=N and C-S stretching, which can be observed in the spectrum. niscpr.res.in For substituted thiazoles, other functional groups will also give rise to distinct peaks, such as the C=O stretch of an ester at around 1720 cm⁻¹ or C-Br vibrations around 650 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Thiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-F | Stretch | 1125 - 1000 |

| C=N (thiazole ring) | Stretch | ~1639 |

| Thiazole Ring | Various | ~1430 |

| C=O (ester on thiazole) | Stretch | ~1720 |

| C-Br | Stretch | ~650 |

This table is a generalized representation based on data from various thiazole derivatives. niscpr.res.invulcanchem.com

X-ray Crystallography for Solid-State Structure Elucidation

For thiazole-containing compounds, single-crystal X-ray diffraction analysis reveals the planarity of the thiazole ring and the spatial arrangement of its substituents. Although specific crystallographic data for this compound is not widely published, studies on analogous structures provide valuable insights. For example, X-ray analysis of related thiazole derivatives has been used to determine the crystal system, space group, and unit cell parameters. jst.go.jp Such studies confirm the connectivity of the atoms and provide a detailed picture of the molecular geometry. researchgate.net

The analysis of dihedral angles from X-ray crystallographic data is crucial for understanding the conformation of a molecule. The dihedral angle describes the angle between two planes, and in a molecule, it defines the rotation around a chemical bond.

Electronic Spectroscopy (UV-Visible)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.

For aromatic and heterocyclic compounds like this compound, UV-Vis spectra are characterized by absorption bands corresponding to π→π* and n→π* transitions. The thiazole ring system gives rise to characteristic absorptions in the UV region. For a related compound, 5-(tributylstannyl)-2-(trifluoromethyl)thiazole, a maximum absorption (λmax) was observed at 268 nm, which is attributed to a π→π* transition of the thiazole ring. vulcanchem.com The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the thiazole ring. UV-Vis spectroscopy can also be used to determine the optical bandgap of these materials, which is relevant for applications in organic electronics. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful analytical method for investigating the three-dimensional structure of chiral molecules. wikipedia.orglibretexts.org CD measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of optically active compounds. wikipedia.orglibretexts.org

In the context of thiazole derivatives, CD spectroscopy has been instrumental in studying their interactions with biological macromolecules, such as DNA. For instance, studies on various thiazole-containing compounds have utilized CD to determine their binding mode to DNA. nih.govresearchgate.net Changes in the CD spectrum of DNA upon the addition of a thiazole derivative can indicate whether the molecule binds in the grooves of the DNA helix or intercalates between the base pairs. nih.govresearchgate.net For example, a lack of significant change in the DNA's CD spectrum upon titration with a triazole derivative suggested a groove-binding interaction. nih.gov

While direct chiroptical studies specifically on this compound are not extensively documented in the reviewed literature, the principles are broadly applicable. If a chiral derivative of this compound were synthesized, CD spectroscopy would be an essential tool for its structural characterization and for studying its interactions with other chiral molecules. The technique has been successfully applied to other complex heterocyclic systems, including metallahelicenes and tetra-substituted 2,3-dihydrothiazole (B1197258) derivatives, to elucidate their complex stereochemistry. rsc.orgresearchgate.net

Table 1: Applications of Circular Dichroism in Thiazole Research

| Compound Class | Application of CD Spectroscopy | Key Findings |

| Thiazole Derivatives | Investigation of DNA binding mechanisms. researchgate.netrsc.org | Indicated groove binding or intercalation based on spectral changes. researchgate.net |

| Triazole Derivatives | Analysis of interaction with double-stranded DNA. nih.gov | Supported a groove-binding model. nih.gov |

| Metallahelicenes | Characterization of stereoisomers. researchgate.net | Aided in the separation and assignment of configurations. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules. It involves exciting a molecule with light of a specific wavelength and detecting the emitted light, which is typically of a longer wavelength. This method is particularly valuable for investigating the interactions of molecules with their environment and with other molecules.

Many thiazole derivatives exhibit interesting fluorescence properties. Some are inherently fluorescent, while others become fluorescent upon binding to other molecules, such as DNA. beilstein-journals.orgbeilstein-journals.org For example, certain thiazole orange analogues are non-fluorescent in solution but show a dramatic increase in fluorescence when they bind to DNA. beilstein-journals.orgbeilstein-journals.org This property makes them useful as fluorescent probes in biological systems. The electron-withdrawing or -donating nature of substituents on the thiazole ring can significantly influence the fluorescence characteristics. beilstein-journals.org For instance, the presence of a strong electron-withdrawing group like a trifluoromethyl group can alter the deactivation pathways of the excited state, sometimes leading to weaker emission. beilstein-journals.org

Fluorescence quenching experiments are also a common application. In these studies, the decrease in fluorescence intensity of a fluorophore in the presence of another molecule (the quencher) is measured. This can provide quantitative information about binding affinities and the mechanisms of interaction. nih.govrsc.org For example, fluorescence quenching studies have been used to determine the binding affinity and quenching mechanism of triazole derivatives with DNA, revealing a static quenching process. nih.gov

Table 2: Fluorescence Spectroscopy Data for Thiazole Analogues

| Compound Type | Observation | Significance |

| Thiazole Orange Analogues | Low fluorescence in solution, high fluorescence when bound to DNA. beilstein-journals.orgbeilstein-journals.org | Useful as DNA-binding fluorescent probes. beilstein-journals.orgbeilstein-journals.org |

| Thiazole Derivatives with CF3 groups | Weak emission observed in some cases. beilstein-journals.org | Demonstrates the influence of substituents on fluorescence properties. beilstein-journals.org |

| Triazole Derivatives | Static fluorescence quenching upon DNA binding. nih.gov | Indicates the formation of a stable complex with DNA. nih.gov |

This table is interactive. Click on the headers to sort the data.

Chromatographic Methods for Purity and Identity Confirmation (e.g., TLC, HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and analysis of chemical compounds. Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are routinely used in the synthesis and characterization of this compound and its analogues.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. wisc.edu In the synthesis of thiazole derivatives, TLC is frequently employed to track the consumption of starting materials and the formation of products. The separation is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). wisc.edu The position of a compound on the developed TLC plate, represented by its retention factor (Rf) value, is characteristic for a given solvent system and can aid in identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that provides high-resolution separations and is widely used for the quantitative analysis and purity determination of non-volatile compounds. In the context of thiazole derivatives, HPLC is often the method of choice for assessing the final purity of synthesized compounds. google.comnih.gov For example, the purity of various imidazole[2,1-b]thiazole derivatives was confirmed to be greater than 95% by HPLC analysis. nih.gov Different HPLC methods have been developed for various thiazole-containing compounds, often utilizing C18 columns with mobile phases consisting of acetonitrile (B52724) and water mixtures. researchgate.net

Gas Chromatography (GC)

GC is a technique used to separate and analyze volatile compounds. The separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for both qualitative and quantitative analysis. In the study of fluorinated thiazoles and related compounds, GC-MS is used for their identification and to confirm their molecular weight. rsc.org For instance, GC-MS analysis was used to confirm the formation of 2-((difluoromethyl)thio)aniline and other intermediates in the synthesis of fluorinated thiazoles. rsc.org The high separation efficiency of techniques like comprehensive two-dimensional gas chromatography (GC×GC) has also been applied to analyze complex mixtures containing volatile heterocyclic compounds. mdpi.com

Table 3: Chromatographic Methods in the Analysis of Thiazole Derivatives

| Technique | Application | Example |

| TLC | Monitoring reaction progress. | Tracking the synthesis of 2-Chloro-5-(trifluoromethyl)thiazole. |

| HPLC | Purity assessment. google.comnih.gov | Determining the purity of 2-methyl-4-trifluoromethylthiazole-5-formic acid to be over 98%. google.com |

| GC-MS | Identification and structural confirmation. rsc.org | Confirming the molecular ion of 2-((difluoromethyl)thio)aniline. rsc.org |

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Chemistry Studies of 2 Difluoromethyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure and its correlation with chemical behavior. For a molecule such as 2-(Difluoromethyl)thiazole, these calculations can elucidate the influence of the electron-withdrawing difluoromethyl group on the aromatic thiazole (B1198619) ring.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are instrumental in modeling the effects of substituents, such as the difluoromethyl group, on the electronic environment of the thiazole ring. The electron-withdrawing nature of the difluoromethyl group is known to enhance the electron deficiency of the ring system.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comtandfonline.com A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. tandfonline.com

Table 1: Significance of Frontier Molecular Orbitals

| Parameter | Description | Chemical Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capability of a molecule. The energy of the HOMO is related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capability of a molecule. The energy of the LUMO is related to the electron affinity. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A small gap suggests high reactivity, while a large gap suggests high stability. tandfonline.com |

The reactivity of radical species derived from this compound can be quantified using parameters derived from DFT calculations. The global electrophilicity index (ω) measures the energy stabilization when a molecule accepts an electron, indicating its propensity to act as an electrophile. researchgate.net Conversely, the nucleophilicity index (ε) can describe the molecule's ability to donate electrons. researchgate.net These indices are calculated from the electronic chemical potential (μ) and chemical hardness (η), which are themselves determined from the HOMO and LUMO energies. tandfonline.comresearchgate.net

Electrophilicity (ω) = μ² / 2η

Nucleophilicity (ε) = -η (in some conventions) or derived from related parameters.

The presence of the difluoromethyl group, a known electron-withdrawing moiety, is anticipated to increase the electrophilicity of the this compound radical. This makes it more susceptible to attack by nucleophiles. Computational studies on similar fluorinated heterocycles confirm that fluorination enhances electrophilic character.

Solvation significantly influences a molecule's properties and reactivity. Computational models, particularly the Polarizable Continuum Model (PCM), are employed within DFT frameworks to simulate the effects of different solvents. shd-pub.org.rs These models help in understanding how the polarity of the solvent medium interacts with the solute molecule, affecting its electronic structure and stability. mdpi.com

Solvatochromism, the change in a substance's color as the solvent polarity changes, can be predicted using Time-Dependent DFT (TD-DFT) calculations combined with PCM. mdpi.comresearchgate.net This phenomenon arises from the differential solvation of the ground and excited electronic states. For polar molecules like this compound, an increase in solvent polarity is expected to cause shifts in its UV-Visible absorption spectra. The Lippert-Mataga equation is often used to correlate these spectral shifts with the change in the molecule's dipole moment upon excitation, providing insight into the charge distribution in the excited state. mdpi.com Studies on other thiazole derivatives have demonstrated significant solvatochromic shifts, which were successfully modeled using TD-DFT. mdpi.comurfu.ru

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. tandfonline.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons. tandfonline.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ² / 2η | A measure of the propensity to accept electrons. tandfonline.com |

| Global Softness (S) | S = 1 / 2η | The reciprocal of hardness; indicates high reactivity. |

To identify specific active sites within the this compound molecule, Molecular Electrostatic Potential (MEP) maps are generated. mdpi.com These maps visualize the electron density distribution, where regions of negative potential (typically colored red) indicate nucleophilic sites prone to electrophilic attack, and regions of positive potential (blue) indicate electrophilic sites susceptible to nucleophilic attack. tandfonline.commdpi.com

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and more advanced post-HF methods, calculate molecular properties without reliance on empirical parameters. mdpi.comnih.gov These methods are crucial for obtaining highly accurate molecular energies, which are essential for studying isomerism. researchgate.net

For this compound, ab initio calculations can be used to determine the relative stabilities of different conformers or potential tautomers. By performing full geometry optimizations and frequency calculations, the total electronic energies and zero-point vibrational energies can be obtained for each isomer. researchgate.net The isomer with the lowest total energy is predicted to be the most stable. This type of analysis is vital for understanding the equilibrium between different structural forms of the molecule, which can have distinct chemical and physical properties. While computationally more demanding than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide benchmark-quality energetics. researchgate.net

Density Functional Theory (DFT) for Electronic Properties

Solvation Effects and Solvatochromism

Molecular Modeling and Simulation

Molecular modeling and simulation serve as a computational microscope, providing insights into the dynamics and interactions of this compound that are often inaccessible through experimental means alone.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein or nucleic acid. This method is instrumental in drug discovery and involves predicting the binding mode and affinity of a ligand. The process generates various possible conformations (poses) of the ligand within the target's binding site and scores them based on factors like intermolecular energy.

For thiazole derivatives, docking studies are widely employed to understand their potential as therapeutic agents. nih.govanalis.com.my The process typically involves preparing the 3D structures of the ligand and the target protein, often retrieved from databases like the Protein Data Bank (PDB). nih.gov Water molecules are usually removed, and charges and hydrogen atoms are added before the docking simulation is performed using software like AutoDock Vina or the Molecular Operating Environment (MOE). nih.govmdpi.com The results help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. analis.com.my

Computational studies suggest that the this compound scaffold has the potential for significant interactions with various enzymes and receptors. The thiazole ring itself can engage with biological receptors, potentially inhibiting enzyme activity, while the difluoromethyl group can enhance binding affinity and metabolic stability. For instance, in a derivative like 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde, the furan (B31954) ring may also contribute to binding through π-π interactions with aromatic residues in proteins. Similarly, 2-(difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole (B13198614) is predicted to exert its biological effects through binding to and modulating the activity of enzymes or receptors.

Molecular docking studies on related thiazole compounds provide a framework for understanding these potential interactions. Thiazole derivatives have been computationally evaluated against a wide array of enzymatic targets. The nature of the substituents on the thiazole ring is crucial for the binding interactions. nih.gov

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives with Enzymatic Targets

| Thiazole Derivative Class | Target Enzyme | Key Findings from Docking Studies | Citations |

| Thiazolidinone-based benzothiazoles | α-Amylase, α-Glucosidase | Interactions are driven by substituents; electron-donating groups can increase interaction with the enzyme's active site. | nih.gov |

| Thiazole carboxamides | Cyclooxygenase (COX-1, COX-2) | Docking helped to discover binding patterns within COX isozymes, correlating with observed inhibitory activity. | acs.org |

| 2,4-Disubstituted thiazoles | Tubulin | Compounds showed excellent binding modes in the colchicine (B1669291) binding site, explaining their antiproliferative activity. | nih.gov |

| Thiazole/hydrazone hybrids | RNA-dependent RNA polymerase (RdRp) | Derivatives showed strong binding to the enzyme via various interactions, comparable to the reference drug Remdesivir. | mdpi.com |

| Benzo[d]imidazo[2,1-b]thiazoles | Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) | Potent binding affinities were observed, supported by distinct electron density distributions from MESP studies. | bohrium.com |

Computational methods are also crucial for studying the interactions of small molecules with macromolecules like deoxyribonucleic acid (DNA) and serum albumins. Recent research indicates that the thiazole ring can preferentially interact with DNA, suggesting its potential use in therapies targeting nucleic acid-dependent processes. rsc.org Small organic molecules can bind to DNA through non-covalent interactions such as intercalation (inserting between base pairs), groove binding, or electrostatic interactions. rsc.orgresearchgate.net